methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
CAS No.: 141046-59-5
Cat. No.: VC11625531
Molecular Formula: C7H9IO2
Molecular Weight: 252
Purity: 95
* For research use only. Not for human or veterinary use.
![methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate - 141046-59-5](/images/no_structure.jpg)
Specification
CAS No. | 141046-59-5 |
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Molecular Formula | C7H9IO2 |
Molecular Weight | 252 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The bicyclo[1.1.1]pentane framework consists of three fused cyclopropane rings, creating a rigid, three-dimensional structure with significant angle strain. The iodine atom at position 3 and the methyl ester at position 1 introduce steric and electronic heterogeneity, influencing both reactivity and intermolecular interactions . Key structural features include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₉IO₂ | |
Molecular Weight | 252.05 g/mol | |
IUPAC Name | methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate | |
SMILES | COC(=O)C12CC(C1)(C2)I | |
InChIKey | SXXSNAPYRXGOMD-UHFFFAOYSA-N |
Synthesis and Scalability
Key Synthetic Routes
Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate is typically synthesized via iodination of bicyclo[1.1.1]pentane precursors followed by esterification. A representative large-scale route involves:
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Photochemical Addition: Propellane reacts with diacetyl under 365 nm irradiation in flow conditions to form a diketone intermediate .
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Haloform Reaction: The diketone undergoes iodination and hydrolysis to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid .
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Esterification: Selective esterification with methanol under acidic conditions produces the methyl ester .
Optimization and Yields
A scaled-up procedure reported the synthesis of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid (1b) from methyl ester 1a via sulfuric acid-mediated hydrolysis in tetrahydrofuran (THF) and water, achieving a 40% yield after trituration with petroleum ether .
Reactivity and Functionalization
Iodine-Directed Transformations
The iodine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) for introducing diverse functional groups. For example, palladium-catalyzed coupling with boronic acids replaces iodine with aryl or alkyl moieties, expanding access to BCP-containing analogs .
Ester Hydrolysis and Amidation
The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions, which is subsequently converted to amides via coupling with amines. For instance, reaction with adamantan-1-amine using HATU and DIPEA in dichloromethane yields carboxamide derivatives with retained BCP geometry .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The BCP scaffold serves as a non-classical bioisostere for para-substituted benzene rings, improving metabolic stability and pharmacokinetics. In IDO1 inhibitors, replacing a central phenyl ring with BCP mitigated amide hydrolysis while maintaining potency .
Case Study: IDO1 Inhibitors
Compound 2, derived from methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, exhibited enhanced metabolic stability (human CL < 0.2 mL/min/kg) and prolonged half-life (66 h) compared to phenyl-containing analogs .
Recent Advances and Future Directions
Scalable Production
Flow chemistry techniques enable kilogram-scale synthesis of BCP derivatives, addressing previous limitations in availability .
Diversification Strategies
Emerging methods include:
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Trifluoroborate Synthesis: Conversion to BCP-trifluoroborates for Suzuki-Miyaura couplings .
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Amino Acid Derivatives: Functionalization to BCP-containing amino acids for peptide mimetics .
Targeted Drug Discovery
Ongoing research focuses on leveraging the BCP motif in kinase inhibitors, GPCR modulators, and PROTACs to exploit its steric and electronic properties .
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